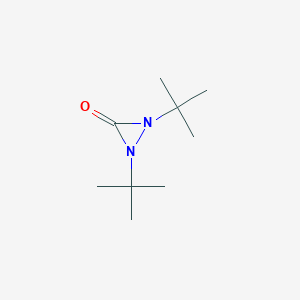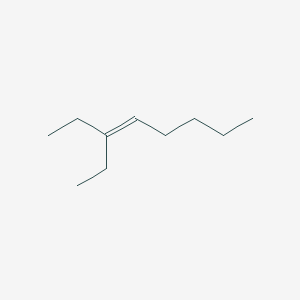
4-Sulfanylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylbenzoyl chloride, also known as 4-thiobenzoyl chloride, is a chemical compound with the molecular formula C7H5ClOS. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the preparation of thiobenzoyl derivatives.
Applications De Recherche Scientifique
4-Sulfanylbenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of thiobenzoyl derivatives, which have various biological and pharmacological activities. For example, thiobenzoyl derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-sulfanylbenzoyl chloride is not well understood. However, it is believed that the compound reacts with thiols in biological systems to form thiobenzoyl derivatives, which then interact with various biomolecules to exert their pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the thiobenzoyl derivatives that are formed upon reaction with thiols in biological systems. These derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-sulfanylbenzoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using this compound is its reactivity with thiols, which can make it difficult to control the formation of thiobenzoyl derivatives in biological systems.
Orientations Futures
There are many potential future directions for research on 4-sulfanylbenzoyl chloride and its derivatives. One area of interest is the development of new synthetic methods for the preparation of thiobenzoyl derivatives. Additionally, further research is needed to elucidate the mechanism of action of these compounds and to identify new biological activities. Finally, the potential therapeutic applications of thiobenzoyl derivatives in various disease states warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-sulfanylbenzoyl chloride can be achieved through the reaction of thiourea with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate thiourea adduct, which then reacts with benzoyl chloride to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Propriétés
| 110922-46-8 | |
Formule moléculaire |
C7H5ClOS |
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
4-sulfanylbenzoyl chloride |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H |
Clé InChI |
PIGPGBJMESGOTG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)S |
Synonymes |
Benzoyl chloride, 4-mercapto- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
